molecular formula C14H11ClN2O2 B12459167 5-[(E)-(3-chloro-4-methylphenyl)diazenyl]-2-hydroxybenzaldehyde

5-[(E)-(3-chloro-4-methylphenyl)diazenyl]-2-hydroxybenzaldehyde

Cat. No.: B12459167
M. Wt: 274.70 g/mol
InChI Key: GRHZDNWTHJDWFC-UHFFFAOYSA-N
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Description

5-[(E)-(3-chloro-4-methylphenyl)diazenyl]-2-hydroxybenzaldehyde is an azo compound characterized by the presence of an azo group (-N=N-) linking two aromatic rings Azo compounds are known for their vibrant colors and are widely used in dyeing and printing industries

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-(3-chloro-4-methylphenyl)diazenyl]-2-hydroxybenzaldehyde typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 3-chloro-4-methylaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 2-hydroxybenzaldehyde under basic conditions to yield the desired azo compound .

Industrial Production Methods

Industrial production of azo compounds often employs similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, with careful control of reaction conditions to ensure the purity of the final product. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-[(E)-(3-chloro-4-methylphenyl)diazenyl]-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(E)-(3-chloro-4-methylphenyl)diazenyl]-2-hydroxybenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(E)-(3-chloro-4-methylphenyl)diazenyl]-2-hydroxybenzaldehyde involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to alterations in their structure and function. This interaction can result in various biological effects, including inhibition of enzyme activity and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(E)-(4-bromo-3-methylphenyl)diazenyl]-2-hydroxybenzaldehyde
  • 5-[(E)-(3-chloro-4-methylphenyl)diazenyl]-2-hydroxybenzoic acid
  • 5-[(E)-(3-chloro-4-methylphenyl)diazenyl]-2-hydroxyacetophenone

Uniqueness

5-[(E)-(3-chloro-4-methylphenyl)diazenyl]-2-hydroxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and methyl groups on the aromatic ring influences its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H11ClN2O2

Molecular Weight

274.70 g/mol

IUPAC Name

5-[(3-chloro-4-methylphenyl)diazenyl]-2-hydroxybenzaldehyde

InChI

InChI=1S/C14H11ClN2O2/c1-9-2-3-12(7-13(9)15)17-16-11-4-5-14(19)10(6-11)8-18/h2-8,19H,1H3

InChI Key

GRHZDNWTHJDWFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=NC2=CC(=C(C=C2)O)C=O)Cl

Origin of Product

United States

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